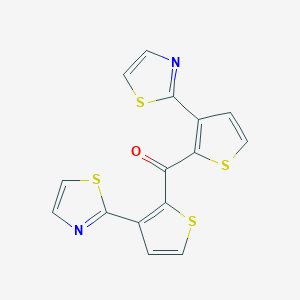
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate is a versatile small molecule scaffold that has garnered attention in various fields of scientific research. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate typically involves the reaction of morpholine with a suitable oxadiazole precursor. One common method includes the use of amidoxime and carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .
Applications De Recherche Scientifique
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-infective agent, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the type of organism or cell being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its stability and density.
1,3,4-Oxadiazole: Often studied for its anticancer and antifungal activities.
Uniqueness
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate stands out due to its unique combination of a morpholine ring and an oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry .
Propriétés
Formule moléculaire |
C8H8F3N3O4 |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
[3-(1,2,4-oxadiazol-5-yl)morpholin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H8F3N3O4/c9-8(10,11)7(15)18-14-1-2-16-3-5(14)6-12-4-13-17-6/h4-5H,1-3H2 |
Clé InChI |
SLQFFGPTFPOSAH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1OC(=O)C(F)(F)F)C2=NC=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


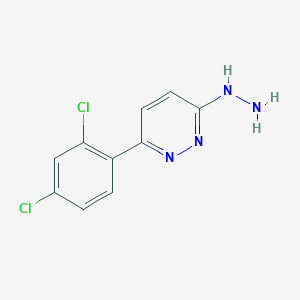
![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
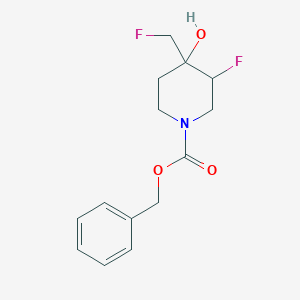


![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)
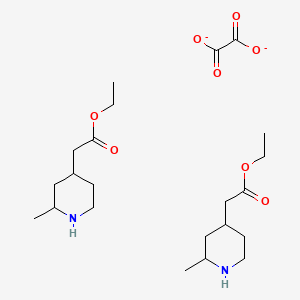
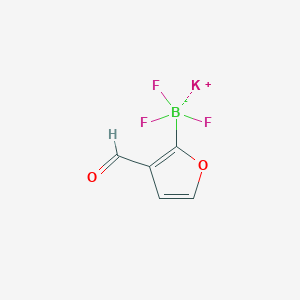
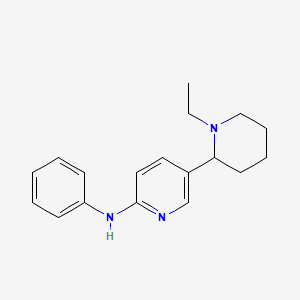
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)


![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
